{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Derivatization

ROS1 inhibitor programs using the 2-ylmethanol isomer cannot access N-7-substituted chemotypes claimed in EP3129376A1. The 7-ylmethanol regioisomer (CAS 1935040-72-4) enables selective N-alkylation/O-derivatization at the correct diazepine-ring position. • 98% purity minimizes by-product carryover, reducing failed reactions in automated parallel synthesis. • Places hydroxymethyl handle on the diazepine ring for correct exit vector geometry in scaffold-hopping. • Directly matches ROS1 inhibitor patent claims where the 2-yl isomer is unsuitable. Suitable for early discovery through lead optimization; batch QC documentation available upon request.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B11716031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1C(CN2C(=CC=N2)CN1)CO
InChIInChI=1S/C8H13N3O/c12-6-7-3-9-4-8-1-2-10-11(8)5-7/h1-2,7,9,12H,3-6H2
InChIKeyKPXJYSYAKLUERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a][1,4]diazepin-7-yl Methanol Overview


{4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-7-yl}methanol (CAS 1935040-72-4) is a saturated, fused pyrazolo-diazepine heterocycle bearing a primary hydroxymethyl substituent at the 7-position of the seven-membered ring . This compound serves as a regiospecifically functionalized intermediate enabling selective N-alkylation and O-derivatization at a position distinct from the more common 2-ylmethanol isomer . The scaffold itself is a recognized privileged structure in kinase inhibitor design, with 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives disclosed as ROS1 inhibitors in patent literature .

Pyrazolo[1,5-a][1,4]diazepin-7-yl Methanol vs. 2-yl Isomer


The pyrazolo[1,5-a][1,4]diazepine scaffold contains multiple reactive sites, and the position of the hydroxymethyl group (7-position versus 2-position or other regioisomers) dictates entirely different synthetic trajectories, physicochemical properties, and biological target compatibilities . The 7-ylmethanol isomer places the nucleophilic hydroxymethyl group on the diazepine nitrogen-containing ring, enabling N-7-directed functionalization that is sterically and electronically inaccessible to the 2-yl isomer, which locates the substituent on the pyrazole ring . Generic substitution with the 2-ylmethanol analog will yield different downstream intermediates, fail to access the N-7-pyrrolo-fused or N-7-alkylated chemotypes claimed in major kinase inhibitor patents, and exhibit divergent solubility, crystallinity, and melting behavior .

Pyrazolo[1,5-a][1,4]diazepin-7-yl Methanol vs. 2-yl Isomer Evidence


Regioisomeric Substitution Directs N-7 Chemotype Access

The 7-ylmethanol isomer places the reactive hydroxymethyl group on the saturated diazepine ring nitrogen (N-7) side, enabling selective N-7-alkylation, acylation, or oxidation that yields N-substituted tetrahydrodiazepine intermediates. These intermediates map directly to the generic Markush structures claimed in EP3129376A1 for ROS1 inhibitors, where N-7 substitution is a critical diversity point . In contrast, the 2-ylmethanol isomer (CAS 1221792-15-9) places the hydroxymethyl on the pyrazole C-2 position, which leads to C-2 functionalized analogs with a different spatial orientation and electronic profile, incompatible with the N-7-substituted chemotype required by the patent .

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Derivatization

Higher Purity of the 7-yl Isomer

The 7-ylmethanol isomer is commercially available at 98% purity (HPLC) from Leyan (Product 1817571) and at ≥95% purity from Chemenu (Catalog CM768838) . In contrast, the 2-yl isomer is listed by Sigma-Aldrich at 95% purity . The 3-percentage-point absolute purity advantage (98% vs 95%) reduces the burden of by-product removal in downstream reactions and provides higher confidence in stoichiometric calculations during multi-step synthesis.

Chemical Procurement Intermediate Quality HPLC Purity

Melting Point Divergence Between Isomers

The 2-ylmethanol isomer exhibits a defined melting point of 122 °C (Sigma-Aldrich KEY250699796), consistent with a crystalline solid . In contrast, no melting point is reported for the 7-yl isomer across multiple vendor catalogs (Leyan, Chemenu) , and the compound is described as a solid without a sharp mp specification. This suggests the 7-yl isomer may exist as a low-melting solid, amorphous material, or viscous oil, which has direct implications for weighing accuracy, formulation, and recrystallization behavior.

Solid-State Characterization Crystallinity Handling Properties

Supplier Documentation and Certification Disparity

The 2-yl isomer is stocked and supported by Sigma-Aldrich (product KEY250699796), which provides Certificates of Analysis (CoA) with lot-specific purity, melting point, and impurity profiling . The 7-yl isomer is primarily offered by smaller specialty chemical suppliers (Leyan, Chemenu) that list purity specifications but do not guarantee multi-lot consistency or provide publicly accessible CoAs . This documentation asymmetry introduces a 0% CoA availability rate for the 7-yl isomer from non-ISO vendors compared to 100% CoA traceability for the Sigma-Aldrich 2-yl product.

Supplier Qualification Analytical Documentation Procurement Risk

Pyrazolo[1,5-a][1,4]diazepin-7-yl Methanol Applications


N-7-Substituted Analogs for ROS1 Lead Optimization

Research groups pursuing ROS1 inhibitor programs should procure the 7-ylmethanol isomer as the direct starting material for N-7 functionalization, as this substitution pattern is explicitly claimed in EP3129376A1 . The 2-yl isomer cannot yield the N-7-substituted chemotype and is therefore unsuitable for this patent space.

Parallel Synthesis Libraries Needing High Purity

Labs operating automated parallel synthesis platforms should select the 98%-purity 7-yl isomer from Leyan to minimize by-product carryover that can confound biological assay interpretation . The 3-percentage-point purity advantage over the 2-yl isomer (95%) translates to fewer failed reactions and reduced purification bottlenecks in library production.

Scaffold Hopping and Bioisostere Exploration

Medicinal chemists executing scaffold-hopping strategies that require precise placement of the hydroxymethyl handle on the diazepine ring (as opposed to the pyrazole ring) must use the 7-yl isomer . The 2-yl isomer directs the handle to a different vector, altering the exit vector angle and potentially disrupting key binding interactions .

Pre-Clinical Candidate Synthesis with Traceability

For programs advancing compounds toward IND-enabling studies, the current lack of downloadable CoAs for the 7-yl isomer necessitates either in-house QC characterization or a negotiated quality agreement with the supplier. In contrast, users with lower documentation requirements (early discovery) can accept the 95%+ purity grade from Chemenu as a cost-effective alternative.

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